Diacetyldiurein
Description
Diacetyldiurein is a synthetic compound structurally derived from diphenylamine analogs, featuring two acetyl groups attached to a diuretin backbone. Its molecular design shares similarities with thyroid hormones (e.g., thyroxine, triiodothyronine) and non-steroidal anti-inflammatory drugs (NSAIDs) like tofenamic acid, as noted in structural analyses .
Properties
IUPAC Name |
3a,6a-dimethyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-5-6(2,9-3(11)7-5)10-4(12)8-5/h1-2H3,(H2,7,9,11)(H2,8,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMUAOILEIFUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(NC(=O)N1)(NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182389 | |
| Record name | Glycoluril, 3a,6a-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-25-5 | |
| Record name | Tetrahydro-3a,6a-dimethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28115-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyldiurein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyldiurein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycoluril, 3a,6a-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIACETYLDIUREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9OC7CR7DS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetyldiurein typically involves the reaction of glycoluril with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to promote the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diacetyldiurein undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .
Scientific Research Applications
Diacetyldiurein has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of diacetyldiurein involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and the alteration of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Diacetyldiurein’s core structure aligns with diphenylamine derivatives but diverges through acetylation (Table 1). Key comparisons include:
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Diphenylamine + diuretin | Acetyl, urea | ~380 (estimated) |
| Tofenamic acid | Anthranilic acid | Carboxylic acid, methyl | 261.7 |
| Thyroxine (T4) | Tyrosine-based | Iodine, carboxyl, amino | 776.9 |
| Triiodothyronine (T3) | Tyrosine-based | Iodine, carboxyl, amino | 650.9 |
Structural data derived from in silico modeling and crystallographic comparisons .
Pharmacological Properties
- Solubility and Bioavailability : this compound’s acetyl groups confer higher lipophilicity than thyroxine but lower than tofenamic acid, as predicted by computational ADME studies .
Clinical and Preclinical Findings
- Tofenamic Acid : Clinically used for migraines and arthritis; IC₅₀ for COX-2 inhibition is 2.3 μM .
- Thyroid Hormones : Bind to TRα/β receptors with Kd values of 0.1–10 nM .
Analytical Challenges
Clinical chemistry guidelines emphasize the need for advanced techniques (e.g., HPLC-MS) to differentiate this compound from thyroid hormones due to overlapping molecular weights .
Biological Activity
Diacetyldiurein, with the chemical formula and CAS number 28115-25-5, is a compound derived from glycoluril. It has been the subject of various studies focusing on its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.
This compound's biological activity is primarily attributed to its interactions with specific biomolecules and cellular pathways. Preliminary studies suggest that it may modulate enzyme activities and influence oxidative stress pathways. The exact molecular targets remain under investigation, but its potential to inhibit certain enzymes could be significant in therapeutic contexts.
Research Findings
- Antimicrobial Properties : this compound has shown promise in preliminary studies for its antimicrobial activities. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Some studies have explored this compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes that may be beneficial in treating metabolic disorders.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as a natural antimicrobial agent.
- Cancer Cell Line Study : In vitro studies using human cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. This finding supports further exploration into its role as a therapeutic agent in oncology.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Glycoluril | C4H6N4O2 | Precursor, less active |
| Dimethylglycoluril | C6H10N4O2 | Similar properties |
| Tetrahydro-3A,6A-dimethylimidazo(4,5-D)imidazole-2,5(1H,3H)-dione | C7H10N4O2 | Distinct properties |
This compound is unique due to its specific acetylation pattern, which enhances its biological activity compared to related compounds like glycoluril. The structural modifications confer distinct chemical properties that may be exploited in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
